Plasmepsin II Inhibitory Potency vs. Flexible Amine Analogs
In a series of plasmepsin II inhibitors, the 11-azatricyclo[6.2.1.0²,⁷]undeca-2,4,6-triene scaffold provided a >10-fold improvement in IC50 relative to a more flexible 7-azabicyclo[2.2.1]heptane analog when functionalized with a comparable P1/P2′ side-chain motif, consistent with the rigid scaffold pre-organizing the binding conformation [1]. The target compound, bearing a furan-2-carbonyl group, is predicted to maintain this conformational pre-organization while introducing a specific H-bond acceptor pattern distinct from its furan-3-yl regioisomer.
| Evidence Dimension | Plasmepsin II inhibitory potency (scaffold effect) |
|---|---|
| Target Compound Data | IC₅₀ not directly reported for the furan-2-yl compound |
| Comparator Or Baseline | Analogous 7-azabicyclo[2.2.1]heptane scaffold: IC₅₀ = 1200–4500 nM; 11-azatricyclo scaffold analogs: IC₅₀ = 80–400 nM (different acyl substituents) |
| Quantified Difference | >10-fold potency shift attributed to scaffold rigidification (class-level inference) |
| Conditions | Recombinant plasmepsin II enzyme assay, pH 4.5, 37°C |
Why This Matters
The rigid scaffold can lower the entropic penalty upon binding, making it a more efficient starting point for fragment-based or structure-guided programs compared to flexible analogs, which may require additional conformational constraining to achieve equivalent potency.
- [1] Boss, C.; Bolli, M.; Weller, T.; Fischli, W.; Jenck, F. A New Class of Inhibitors for the Malarial Aspartic Protease Plasmepsin II Based on a Central 11-Azatricyclo[6.2.1.0²,⁷]undeca-2,4,6-triene Scaffold. Helv. Chim. Acta 2003, 86, 3638–3657. View Source
